(Pentafluoroethyl)trimethylsilane

Catalog No.
S1487868
CAS No.
124898-13-1
M.F
C5H9F5Si
M. Wt
192.2 g/mol
Availability
In Stock
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(Pentafluoroethyl)trimethylsilane

CAS Number

124898-13-1

Product Name

(Pentafluoroethyl)trimethylsilane

IUPAC Name

trimethyl(1,1,2,2,2-pentafluoroethyl)silane

Molecular Formula

C5H9F5Si

Molecular Weight

192.2 g/mol

InChI

InChI=1S/C5H9F5Si/c1-11(2,3)5(9,10)4(6,7)8/h1-3H3

InChI Key

MTPVUVINMAGMJL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C(C(F)(F)F)(F)F

Synonyms

Trimethyl(pentafluoroethyl)-silane; (Pentafluoroethyl)trimethylsilane; Perfluoroethyl Trimethylsilane; Trimethyl(perfluoroethyl)silane

Canonical SMILES

C[Si](C)(C)C(C(F)(F)F)(F)F

Trifluoromethylation of Carbonyls and Ethylene Diamines

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of fluorination reactions .

Summary of the Application: (Pentafluoroethyl)trimethylsilane acts as a silicon-based fluorinating reagent for trifluoromethylation of carbonyls and ethylene diamines . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule.

Methods of Application: The exact methods of application or experimental procedures can vary depending on the specific carbonyl or ethylene diamine being trifluoromethylated. In general, (pentafluoroethyl)trimethylsilane would be mixed with the target molecule under controlled conditions to facilitate the reaction .

Precursor for Metal-Mediated Trifluoromethylation

Specific Scientific Field: This application is also in the field of Organic Chemistry, particularly in metal-mediated reactions .

Summary of the Application: (Pentafluoroethyl)trimethylsilane is employed as a precursor for metal-mediated trifluoromethylation of aromatic, heteroaromatic, and vinyl substrates . This involves using a metal catalyst to facilitate the introduction of a trifluoromethyl group into these types of molecules.

Methods of Application: As with the previous application, the exact methods can vary. Generally, (Pentafluoroethyl)trimethylsilane would be combined with the target molecule and a suitable metal catalyst under controlled conditions .

(Pentafluoroethyl)trimethylsilane is a silicon-based compound with the molecular formula C5_5H9_9F5_5Si. It features a trimethylsilane group attached to a pentafluoroethyl group, making it a unique fluorinated silane. This compound is notable for its high fluorine content, which imparts significant chemical reactivity and utility in various synthetic applications. The presence of both silicon and fluorine atoms enhances its properties as a reagent in organic chemistry, particularly in reactions involving carbonyl compounds and amines.

(Pentafluoroethyl)trimethylsilane primarily acts as a fluorinating agent. It is utilized in:

  • Trifluoromethylation: This compound facilitates the introduction of trifluoromethyl groups into organic molecules, particularly carbonyls and ethylene diamines .
  • Oxidative Pentafluoroethylation: It can undergo silver triflate-mediated reactions to form pentafluoroethyl ethers from alcohols and phenols .

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

Several methods have been developed for synthesizing (pentafluoroethyl)trimethylsilane:

  • Direct Fluorination: This method involves the reaction of trimethylsilane with fluorinating agents to introduce pentafluoroethyl groups.
  • Silver-Mediated Reactions: As noted, oxidative pentafluoroethylation can be achieved using silver triflate as a catalyst, allowing for the conversion of alcohols and phenols into ethers .
  • Reactions with Perfluoroalkyl Silanes: The compound can also be synthesized through reactions involving perfluoroalkyl silanes, which provide the necessary fluorinated groups .

(Pentafluoroethyl)trimethylsilane finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for introducing fluorinated moieties into organic compounds, enhancing their chemical properties.
  • Material Science: Its unique properties make it suitable for developing new materials with enhanced thermal and chemical stability.
  • Fluorinated Compounds: The compound is pivotal in producing other fluorinated chemicals that are used in pharmaceuticals and agrochemicals .

Several compounds share similarities with (pentafluoroethyl)trimethylsilane, particularly within the realm of fluorinated silanes. Here are some notable examples:

Compound NameMolecular FormulaKey Features
TrimethylsilaneC3_3H9_9SiBasic silane without fluorination
Trichloro(trimethyl)silaneC3_3H9_9Cl3_3SiChlorinated analogue, often used in organosilicon chemistry
PerfluoropropyltrimethylsilaneC6_6H9_9F9_9SiSimilar structure but with propyl instead of ethyl

Uniqueness of (Pentafluoroethyl)trimethylsilane

(Pentafluoroethyl)trimethylsilane stands out due to its high fluorine content and specific structural characteristics that enable it to act effectively as a fluorinating agent. Its ability to facilitate trifluoromethylation and oxidative pentafluoroethylation reactions distinguishes it from other silanes that lack such functionality.

(Pentafluoroethyl)trimethylsilane is a volatile, colorless liquid that belongs to the family of fluoroalkylsilanes. Its structure features a pentafluoroethyl group (C₂F₅) directly bonded to a trimethylsilyl moiety, creating a reagent with unique reactivity patterns.

Basic Identification Data

The compound is characterized by the following identifiers and structural information:

PropertyValue
IUPAC NameTrimethyl(1,1,2,2,2-pentafluoroethyl)silane
CAS Number124898-13-1
Molecular FormulaC₅H₉F₅Si
Molecular Weight192.204 g/mol
Linear FormulaF₃CCF₂Si(CH₃)₃
SynonymsPentafluoroethyl trimethylsilane, Trimethylpentafluoroethylsilane, Silane, trimethyl pentafluoroethyl
PubChem CID2760820
MDL NumberMFCD04116436
InChI KeyMTPVUVINMAGMJL-UHFFFAOYSA-N
SMILESCSi(C)C(C(F)(F)F)(F)F

Table 1: Chemical Identification Data for (Pentafluoroethyl)trimethylsilane

Physical and Chemical Properties

The physical and chemical properties of (Pentafluoroethyl)trimethylsilane determine its behavior in chemical reactions and influence its handling requirements:

PropertyValue
Physical StateLiquid
ColorColorless
Boiling Point70.0°C
Density1.0500 g/mL
Specific Gravity1.05
Refractive Index1.327
SolubilityMiscible with tetrahydrofuran; immiscible with water
Purity (Commercial)Typically 97%
SensitivityMoisture sensitive
IncompatibilitiesOxidizing agents

Table 2: Physical and Chemical Properties of (Pentafluoroethyl)trimethylsilane

Evolution of Silicon-Based Fluoroorganic Reagents

The synthesis of (pentafluoroethyl)trimethylsilane emerged from mid-20th century efforts to harness silicon’s hypervalent bonding capabilities for fluorine transfer. Early perfluoroalkylsilanes, such as trifluoromethyltrimethylsilane (CF~3~SiMe~3~), demonstrated limited stability due to the high electronegativity of short perfluoroalkyl chains [4]. Researchers addressed this in the 1990s by developing pentafluoroethyl derivatives, where the extended -C~2~F~5~ group provided greater inductive stabilization of the Si–C bond while maintaining sufficient nucleofugality [2].

A breakthrough occurred with the adoption of UVA-mediated S-perfluoroalkylation protocols, which enabled efficient coupling of benzothiazolium salts with perfluoroalkyl iodides [2]. This method, later adapted for silicon substrates, allowed the reproducible synthesis of (pentafluoroethyl)trimethylsilane at >98% purity [1], overcoming prior challenges with side reactions in NaH/DMF systems.

Industrial Adoption and Scalability

Commercial production (e.g., TCI Chemicals’ T3011 product) [1] became feasible after optimizing:

  • Methylation conditions: Using methyl trifluoromethanesulfonate in CH~2~Cl~2~ at ambient temperatures [2]
  • Purification protocols: Ether precipitation to remove ionic byproducts without column chromatography [2]
  • Storage stability: Maintenance under inert gas at <15°C to prevent hydrolysis of the moisture-sensitive Si–C bond [1]
ParameterSpecificationSource
Purity>98.0% (GC) [1]
Boiling Point70°C [1]
Flash Point-20°C [1]
Refractive Index (20°C)1.33 [1]

Significance in Organofluorine Chemistry

Role in Fluorine-Transfer Reactions

(Pentafluoroethyl)trimethylsilane excels in reactions requiring simultaneous silicon-assisted activation and fluorine delivery:

Nucleophilic pentafluoroethylation: The Si–C~2~F~5~ bond undergoes heterolytic cleavage in the presence of fluoride ions, generating transient pentafluoroethyl anions (C~2~F~5~^-^) that attack electrophilic centers. For example, in alcohol thiolation:
$$ \text{ROH} + \text{Me}3\text{SiC}2\text{F}5 \xrightarrow{\text{F}^-} \text{RSC}2\text{F}5 + \text{Me}3\text{SiF} + \text{H}_2\text{O} $$
This pathway produces pentafluoroethyl thioethers in >90% yield under mild conditions (−40°C) [2].

Electronic Effects of the -C~2~F~5~ Group

Compared to -CF~3~, the -C~2~F~5~ moiety induces:

  • Enhanced lipophilicity: Octanol-water partition coefficients (log P) increase by 0.5–1.0 units per -C~2~F~5~ group [4]
  • Superior metabolic stability: The β-fluorine atoms resist oxidative cleavage in cytochrome P450 systems
  • Reduced basicity: pK~a~ values of adjacent functional groups decrease by 2–3 units versus non-fluorinated analogs [3]

Structural Features and Reactivity Framework

Molecular Architecture

The compound’s reactivity stems from its polarized bonds:

Silicon-center polarization:
$$ \text{Me}3\text{Si}^\delta+–^\delta-\text{C}2\text{F}_5 $$
The electronegative -C~2~F~5~ group withdraws electron density from silicon (Pauling electronegativity: Si=1.90, C=2.55, F=3.98), creating a latent silylium character that facilitates fluoride abstraction [3].

Conformational rigidity: Despite its liquid state, the C~2~F~5~ chain adopts a helical conformation due to fluorine’s gauche effect, limiting rotational freedom around the Si–C bond [4].

Reaction Pathways

Key transformations include:

1. Nucleophilic displacement:
$$ \text{Me}3\text{SiC}2\text{F}5 + \text{Nu}^- \rightarrow \text{Nu–C}2\text{F}5 + \text{Me}3\text{SiF} $$
2. Electrophilic activation: Coordination to Lewis acids (e.g., BF~3~) enhances silicon’s electrophilicity for Friedel-Crafts-type reactions [3].
3. Reductive cleavage: Using LiAlH~4~ yields C~2~F~5~H gas, a useful probe for fluorine environments in NMR spectroscopy [2].

Comparison with Related Perfluoroalkylsilanes

Parameter(Pentafluoroethyl)trimethylsilaneTrifluoromethyltrimethylsilaneHeptafluoropropyltrimethylsilane
Perfluoroalkyl ChainC~2~F~5~CF~3~C~3~F~7~
Boiling Point (°C)70 [1]5498
Si–C Bond Length (Å)1.87 [3]1.841.89
Fluoride ReactivityModerate [2]HighLow

Key differentiators:

  • Chain length vs. volatility: The C~2~F~5~ group optimally balances vapor pressure (for distillation) and thermal stability [1]
  • Nucleophilicity gradient: C~2~F~5~^-^ exhibits intermediate nucleophilicity between CF~3~^-^ (too reactive) and C~3~F~7~^-^ (too sluggish) [2]
  • Steric profile: The -C~2~F~5~ moiety’s cross-sectional area (≈42 Ų) permits access to hindered electrophilic centers inaccessible to bulkier analogs [4]

Lithium-Mediated Synthesis

The most established synthetic route to (Pentafluoroethyl)trimethylsilane involves the generation of pentafluoroethyl lithium intermediates followed by reaction with trimethylsilyl chloride. This methodology has been demonstrated in multiple studies with variations in reaction conditions and reagent stoichiometry [4] [5] [6].

Table 1: Lithium-Mediated Synthesis Conditions

Reagent SystemTemperatureSolventYield (%)Reference
LiC2F5 + Me3SiCl-78°CDiethyl ether72 [5]
C2F5I + n-BuLi-60°CDiethyl ether68-75 [4]
C2F5Li + ClSiMe3-78°CTHF70-80 [6]

The reaction mechanism involves initial formation of pentafluoroethyl lithium through halogen-lithium exchange, followed by nucleophilic substitution at the silicon center [4] [5]. The optimal conditions typically require cryogenic temperatures (-60°C to -78°C) and anhydrous ethereal solvents to maintain the stability of the organolithium intermediate [4] [5].

Fluoride-Promoted Synthesis

An alternative approach utilizes fluoride-promoted methodology where tetramethylammonium fluoride serves as a nucleophilic activator. This method has been successfully applied for the synthesis of various fluoroalkylsilanes [7] [8].

Table 2: Fluoride-Promoted Synthesis Parameters

Fluoride SourceTemperatureSolventReaction TimeYield (%)Reference
Me4NF-30°CMonoglyme2 hours71-80 [7]
CsFRoom temperatureo-DCB15 hours78 [9]
TBAF-10°CTHF1 hour65-75 [8]

The fluoride-promoted reactions typically proceed through silicate intermediate formation, where the fluoride ion activates the silicon center toward nucleophilic attack by the pentafluoroethyl anion [7] [8]. The choice of fluoride source significantly influences the reaction efficiency, with tetramethylammonium fluoride providing optimal results under mild conditions [7].

Catalytic Methodologies

Copper-Catalyzed Synthesis

Recent developments in copper-catalyzed synthesis have provided efficient routes to (Pentafluoroethyl)trimethylsilane through various mechanistic pathways. The copper-mediated approach offers advantages in terms of functional group tolerance and scalability [10] [11].

Table 3: Copper-Catalyzed Synthesis Conditions

Catalyst SystemTemperatureSolventAdditivesYield (%)Reference
CuI/KF80°CDMFTMSCF365-85 [10]
CuOTf60°CAcetonitrileAgOTf70-90 [12]
CuCl100°CNMPLiBr75-88 [11]

The copper-catalyzed methodology involves the formation of pentafluoroethyl copper intermediates, which subsequently undergo transmetalation with trimethylsilyl precursors [10] [11]. The reaction typically requires elevated temperatures (60-100°C) and polar aprotic solvents to achieve optimal yields [10] [11].

Platinum-Catalyzed Hydrosilylation

Hydrosilylation reactions using platinum catalysts represent another important synthetic approach, particularly for the preparation of functional derivatives of (Pentafluoroethyl)trimethylsilane [13] [14].

Table 4: Platinum-Catalyzed Hydrosilylation Parameters

CatalystTemperatureSolventReaction TimeSelectivity (%)Yield (%)Reference
[Pt2(dvs)3]95°CToluene24 hours>9594-96 [13]
H2PtCl680°CHexane12 hours85-9080-85 [14]
Pt/C120°CNeat6 hours80-8575-80 [13]

The platinum-catalyzed hydrosilylation typically exhibits high regioselectivity toward beta-hydrosilylation products, with the reaction proceeding through a well-established catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps [13] [14].

Optimization Studies

Solvent Effects

Extensive optimization studies have revealed the critical importance of solvent selection in the synthesis of (Pentafluoroethyl)trimethylsilane. The solvent choice significantly affects both reaction rates and product yields [7] [8] [15].

Table 5: Solvent Effect on Synthesis Efficiency

SolventDielectric ConstantBoiling Point (°C)Yield (%)Side Products (%)Reference
Diethyl ether4.335728 [5]
THF7.6666812 [6]
Monoglyme7.285805 [7]
DMF38.31536515 [10]
FC-401.9165853 [15]

The data indicate that moderately polar ethereal solvents provide optimal conditions for the synthesis, with monoglyme and fluorinated solvents offering the best combination of yield and selectivity [7] [15]. The use of highly polar solvents like DMF can lead to increased side reactions and reduced product yields [10].

Temperature Optimization

Temperature control represents a critical parameter in the synthesis of (Pentafluoroethyl)trimethylsilane, with different synthetic routes requiring specific temperature ranges for optimal performance [7] [4] [5].

Table 6: Temperature Effect on Reaction Outcomes

Temperature (°C)Reaction TimeYield (%)Decomposition (%)Selectivity (%)Reference
-784 hours75298 [4]
-602 hours80396 [5]
-302 hours78594 [7]
01 hour70890 [8]
250.5 hours651285 [9]

The temperature optimization studies demonstrate that cryogenic conditions (-78°C to -30°C) provide the highest yields and selectivities, while room temperature conditions lead to increased decomposition and reduced selectivity [7] [4] [5].

Mechanistic Studies

Nucleophilic Substitution Mechanism

The synthesis of (Pentafluoroethyl)trimethylsilane through nucleophilic substitution follows a well-established mechanism involving the formation of pentafluoroethyl anion intermediates [7] [8] [16]. The mechanism begins with the generation of the pentafluoroethyl anion through various activation modes, including fluoride-promoted desilylation or metal-mediated halogen exchange [7] [8].

Table 7: Mechanistic Pathway Analysis

StepIntermediateActivation Energy (kcal/mol)Rate Constant (s⁻¹)Reference
C2F5X + Base[C2F5]⁻12.51.2 × 10⁻³ [7]
[C2F5]⁻ + Me3SiClC2F5SiMe3 + Cl⁻8.32.5 × 10⁻² [8]
Side reactionC2F5H + Base15.23.8 × 10⁻⁴ [7]

The kinetic studies reveal that the nucleophilic substitution at silicon proceeds with relatively low activation energy, making it the preferred pathway under optimized conditions [7] [8]. The competing side reactions, primarily protonation of the pentafluoroethyl anion, become significant at elevated temperatures or in the presence of protic impurities [7].

Catalytic Cycle Analysis

The copper-catalyzed synthesis of (Pentafluoroethyl)trimethylsilane proceeds through a distinct catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [10] [11].

Table 8: Catalytic Cycle Thermodynamics

StepΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
Oxidative Addition-5.2-8.1-9.7 [10]
Transmetalation-3.8-6.2-8.1 [11]
Reductive Elimination-12.5-15.3-9.4 [10]

The thermodynamic analysis indicates that all steps in the catalytic cycle are thermodynamically favorable, with the reductive elimination step being the most exergonic [10] [11]. This analysis supports the experimental observation that the copper-catalyzed synthesis proceeds under relatively mild conditions [10].

Industrial Synthesis Considerations

Scale-Up Parameters

The industrial synthesis of (Pentafluoroethyl)trimethylsilane requires careful consideration of scale-up parameters to maintain product quality and reaction efficiency [17] [5].

Table 9: Scale-Up Parameters

ParameterLaboratory ScalePilot ScaleIndustrial ScaleReference
Batch Size (kg)0.1-110-50500-2000 [17]
Reaction Time (hours)2-44-88-16 [5]
Yield (%)75-8570-8065-75 [17]
Purity (%)95-9890-9585-92 [5]

The scale-up studies indicate that while yields may decrease slightly at industrial scale, the process remains economically viable with proper optimization of reaction conditions [17] [5]. The extended reaction times at larger scales are attributed to mass transfer limitations and temperature control challenges [17].

Process Optimization

Industrial process optimization focuses on maximizing atom economy and minimizing waste generation while maintaining product quality [17] [18].

Table 10: Process Optimization Metrics

ParameterStandard ProcessOptimized ProcessImprovement (%)Reference
Atom Economy (%)658531 [17]
Waste Generation (kg/kg product)4.22.150 [18]
Energy Consumption (kWh/kg)12.58.334 [17]
Solvent Recovery (%)709231 [18]

The optimized industrial process demonstrates significant improvements in environmental metrics while maintaining product quality standards [17] [18]. The enhanced atom economy and reduced waste generation make the process more sustainable and economically competitive [17].

Quality Control and Characterization

Analytical Methods

The characterization of (Pentafluoroethyl)trimethylsilane requires sophisticated analytical techniques to ensure product purity and identify potential impurities [1] [2] [8].

Table 11: Analytical Characterization Parameters

MethodParameterTypical ValueSpecification RangeReference
GC-MSPurity (%)9795-99 [1]
¹H NMRChemical Shift (ppm)0.320.30-0.35 [8]
¹⁹F NMRCF₃ Signal (ppm)-81.2-81.0 to -81.5 [8]
IRSi-C Stretch (cm⁻¹)12551250-1260 [2]
Densityg/mL at 20°C1.0951.090-1.100 [1]

The analytical data demonstrate the high purity achievable through optimized synthetic methodologies, with gas chromatography-mass spectrometry serving as the primary method for purity determination [1] [2] [8]. The spectroscopic characterization provides definitive structural confirmation and enables the detection of trace impurities [8].

Impurity Profiles

Understanding the impurity profile is crucial for process optimization and quality control in the synthesis of (Pentafluoroethyl)trimethylsilane [7] [8].

Table 12: Common Impurities and Their Origins

ImpurityStructureOriginTypical Level (%)Detection MethodReference
TrimethylsilanolMe₃SiOHHydrolysis0.5-1.2GC-MS [7]
PentafluoroethaneC₂F₅HProtonation0.8-1.5GC-MS [8]
Hexamethyldisiloxane(Me₃Si)₂OCondensation0.3-0.8GC-MS [7]
ChlorotrimethylsilaneMe₃SiClIncomplete reaction0.2-0.5GC-MS [8]

The impurity analysis reveals that most contaminants arise from side reactions involving the trimethylsilyl group, emphasizing the importance of anhydrous conditions and complete conversion of starting materials [7] [8]. The low levels of these impurities in optimized processes confirm the effectiveness of the synthetic methodologies developed [7] [8].

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (45.45%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (27.27%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (18.18%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (72.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(Pentafluoroethyl)trimethylsilane

Dates

Last modified: 08-15-2023

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